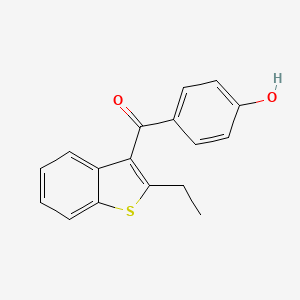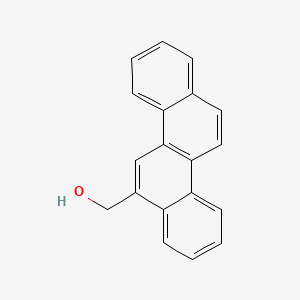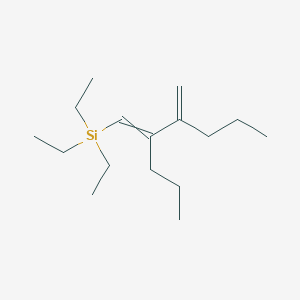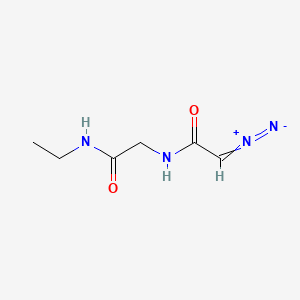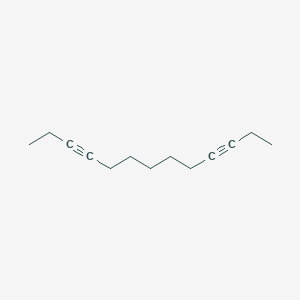
3,10-Tridecadiyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,10-Tridecadiyne is an organic compound characterized by the presence of two triple bonds within its molecular structure This compound falls under the category of diynes, which are known for their unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,10-Tridecadiyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts. The reaction conditions often include the presence of oxygen and a base, such as pyridine, to facilitate the coupling process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale Glaser coupling reactions. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,10-Tridecadiyne undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of diketones or carboxylic acids, depending on the oxidizing agent used.
Reduction: Hydrogenation of this compound can produce alkanes or alkenes, depending on the extent of the reduction.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Diketones, carboxylic acids
Reduction: Alkanes, alkenes
Substitution: Halogenated derivatives
Scientific Research Applications
3,10-Tridecadiyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Research has explored its potential as a bioactive compound, particularly in the development of new pharmaceuticals.
Medicine: Its derivatives are investigated for their potential therapeutic properties, including anti-cancer and antimicrobial activities.
Industry: this compound is used in the production of polymers and advanced materials due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of 3,10-Tridecadiyne largely depends on its reactivity and the specific reactions it undergoes. In biological systems, it may interact with cellular components through its triple bonds, leading to the formation of reactive intermediates. These intermediates can then interact with biomolecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1,4-Butadiyne: Another diyne with two triple bonds, but with a shorter carbon chain.
1,7-Octadiyne: A diyne with a medium-length carbon chain.
1,9-Decadiyne: A diyne with a longer carbon chain, similar to 3,10-Tridecadiyne but with different reactivity due to the position of the triple bonds.
Uniqueness: this compound is unique due to its specific carbon chain length and the position of its triple bonds This structure imparts distinct chemical properties, making it particularly useful in the synthesis of complex organic molecules and advanced materials
Properties
CAS No. |
51566-74-6 |
|---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
trideca-3,10-diyne |
InChI |
InChI=1S/C13H20/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-4,9-13H2,1-2H3 |
InChI Key |
NIIORHCELZUOES-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCCCCC#CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


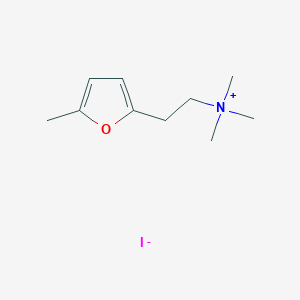
![1-Methoxy-4-[2-(4-methylphenyl)ethyl]benzene](/img/structure/B14665365.png)

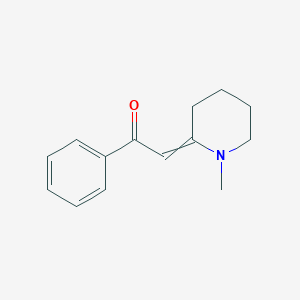
![1-[(Dimethylamino)(methoxy)phosphoryl]-2-methylprop-1-en-1-yl 2,2-dimethylpropanoate](/img/structure/B14665375.png)
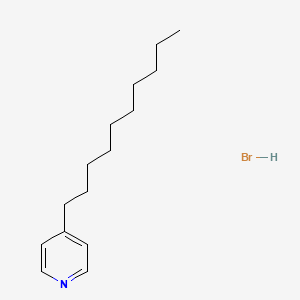
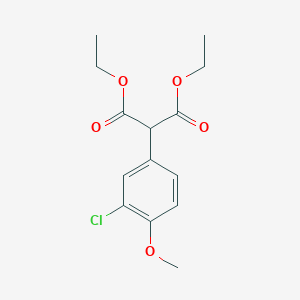
![3,4-Bis[(octyloxy)carbonyl]benzoate](/img/structure/B14665400.png)
![Hexahydropyrido[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B14665404.png)
![5,7-Bis[1-(acetyloxy)ethyl]-9-oxo-9H-xanthene-2-carboxylic acid](/img/structure/B14665415.png)
